Methyl 3-bromo-5-fluoropyridine-2-carboxylate
Description
Historical Context and Development of Halogenated Pyridine Derivatives
The exploration of halogenated pyridine derivatives began in the late 19th century with the structural elucidation of pyridine itself, a foundational heterocyclic compound. Early synthetic methods, such as the Hantzsch pyridine synthesis (1881), laid the groundwork for functionalizing pyridine rings with substituents. The introduction of halogen atoms into pyridine frameworks gained momentum in the mid-20th century, driven by the need for bioactive intermediates in pharmaceuticals and agrochemicals.
A pivotal advancement came with the Chichibabin synthesis (1924), which enabled efficient halogenation of pyridines using aldehydes and ammonia. This method was later refined to incorporate regioselective halogenation, as seen in modern protocols using phosphine-mediated strategies. Methyl 3-bromo-5-fluoropyridine-2-carboxylate exemplifies the evolution of these techniques, combining bromine and fluorine substituents with a carboxylate ester group to create a multifunctional building block.
Table 1: Key Milestones in Halogenated Pyridine Derivative Development
Significance in Heterocyclic Chemistry Research
This compound serves as a critical intermediate due to its electronic and steric properties. The bromine atom at the 3-position acts as a leaving group in nucleophilic aromatic substitution (SNAr), while the fluorine atom at the 5-position enhances metabolic stability in pharmaceutical candidates. The methyl carboxylate group at the 2-position facilitates further derivatization via hydrolysis or transesterification.
This compound’s utility is underscored by its role in synthesizing:
Classification within Halogenated Pyridine Carboxylates
This compound belongs to a structurally distinct subclass characterized by:
- Positional isomerism : Differentiation from 2-bromo-5-fluoro and 4-bromo-3-fluoro regioisomers.
- Electron-withdrawing groups : The combined effects of Br (σ~meta~ = 0.39) and F (σ~para~ = 0.06) direct electrophilic substitution to the 4-position.
- Steric profile : The methyl ester minimizes steric hindrance compared to bulkier carboxylate derivatives.
Table 2: Comparative Properties of Halogenated Pyridine Carboxylates
Current Research Landscape and Importance
Recent advances focus on streamlining the synthesis and applications of this compound:
- Synthetic innovations : Photoredox catalysis and flow chemistry reduce reaction times from hours to minutes.
- Drug discovery : Serves as a precursor to kinase inhibitors and antiviral agents.
- Materials science : Incorporation into metal-organic frameworks (MOFs) for gas storage.
Ongoing studies explore its potential in asymmetric catalysis, leveraging the chiral environment created by halogen substituents. The compound’s versatility ensures its continued relevance in addressing challenges in medicinal and synthetic chemistry.
Properties
IUPAC Name |
methyl 3-bromo-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVIPHUMAZBNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673238 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214337-00-4 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-5-fluoropyridine-2-carboxylate | |
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Preparation Methods
Directed Ortho-Metalation (DoM)
DoM leverages strong bases, such as lithium diisopropylamide (LDA), to deprotonate positions ortho to directing groups (e.g., esters or carboxylic acids). For example, methyl pyridine-2-carboxylate can undergo deprotonation at position 3, followed by quenching with electrophiles like bromine or fluorine sources. This method ensures regioselectivity but requires anhydrous conditions and low temperatures (-78°C).
Nucleophilic Aromatic Substitution (NAS)
NAS is effective for introducing fluorine at electron-deficient positions. In pyridine systems, nitro groups at position 5 can be replaced by fluorine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF). Subsequent bromination at position 3 can be achieved via radical or electrophilic pathways.
Sequential Halogenation Approaches
Fluorination Followed by Bromination
A two-step synthesis starting from methyl 3-bromopyridine-2-carboxylate involves fluorination at position 5. Using phosphorus oxychloride (POCl₃) and triethylamine, the hydroxyl group at position 5 is converted to a chloro intermediate, which is then displaced by fluoride ions. Yields for analogous reactions range from 65% to 80%, depending on reaction time and temperature.
Bromination Followed by Fluorination
Alternatively, bromination of methyl 5-fluoropyridine-2-carboxylate can be performed using N-bromosuccinimide (NBS) in the presence of a Lewis acid like iron(III) chloride (FeCl₃). This method favors bromination at position 3 due to the electron-withdrawing effect of the fluorine atom.
Esterification of Pre-Halogenated Carboxylic Acids
Synthesis of 3-Bromo-5-Fluoropyridine-2-Carboxylic Acid
The carboxylic acid precursor is synthesized via halogenation of pyridine-2-carboxylic acid. Bromination at position 3 is achieved using bromine in acetic acid, while fluorination at position 5 employs hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST). Purification via silica gel chromatography yields the dihalogenated acid with >95% purity.
Esterification Using Trimethylsilyldiazomethane
The carboxylic acid is esterified using trimethylsilyldiazomethane (TMSD) in a methanol/benzene solvent system. This method, adapted from EP1748048, proceeds at room temperature and achieves near-quantitative conversion within 30 minutes (Table 1).
Table 1: Esterification Conditions and Yields
| Starting Material | Reagent | Solvent | Time | Yield |
|---|---|---|---|---|
| 3-Bromo-5-fluoropyridine-2-carboxylic acid | TMSD (2 M) | Methanol/benzene | 30 min | 95% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors minimize exposure to hazardous reagents like POCl₃, while automated systems ensure consistent bromination and fluorination. Industrial yields for analogous compounds exceed 85% under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-5-fluoropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares methyl 3-bromo-5-fluoropyridine-2-carboxylate with three analogous pyridine derivatives:
Key Observations:
Substituent Effects: Halogens: Bromine (Br) and chlorine (Cl) are both halogens but differ in size and electronegativity. Bromine’s larger atomic radius may enhance steric hindrance compared to chlorine, affecting reaction kinetics in cross-coupling reactions. Trifluoromethyl (CF₃) vs. Fluorine (F): The CF₃ group in the second compound is strongly electron-withdrawing, increasing the electrophilicity of the pyridine ring compared to the single fluorine atom in the target compound. This difference could influence reactivity in nucleophilic aromatic substitution.
Molecular Mass Trends :
Biological Activity
Methyl 3-bromo-5-fluoropyridine-2-carboxylate (CAS Number: 1214337-00-4) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article will explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a fluorine atom, and a carboxylate group attached to a pyridine ring. The molecular formula is with a molecular weight of approximately 234.023 g/mol. This unique structural arrangement allows it to interact with various biological targets, making it a valuable compound in pharmaceutical research.
The biological activity of this compound can be attributed to its ability to act as a ligand for specific enzymes and receptors. It may modulate biochemical pathways by:
- Binding to Enzymes : The compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular functions.
- Inhibition of Receptors : Its structural features suggest that it may inhibit certain receptors, impacting signal transduction pathways critical for cell proliferation and survival.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy .
Anticancer Activity
A study investigating the effects of pyridine derivatives on cancer cells highlighted that this compound could inhibit the proliferation of specific cancer cell lines. Notably, it showed significant activity against MDA-MB-231 breast cancer cells, which are known for their aggressive nature. The compound's IC50 value was found to be significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced efficacy .
Antimicrobial Effects
Research into the antimicrobial properties of related pyridine derivatives revealed that this compound could effectively inhibit the growth of various bacteria. A comparative study showed that its activity was comparable to established antibiotics, making it a potential candidate for developing new antimicrobial agents.
Data Table: Biological Activities of this compound
Q & A
Basic Questions
Q. What are the key synthetic routes for Methyl 3-bromo-5-fluoropyridine-2-carboxylate, and how are intermediates characterized?
- Methodological Answer : A common synthetic approach involves bromination and fluorination of a pyridine precursor. For example, starting with a substituted pyridine (e.g., 2-amino-3-methylpyridine), bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) under controlled conditions. Subsequent fluorination via halogen-exchange reactions (e.g., using KF in the presence of a palladium catalyst) introduces the fluorine substituent. Methyl esterification with methyl chloroformate completes the synthesis. Intermediates are characterized via H/C NMR, LC-MS, and IR spectroscopy to confirm regioselectivity and purity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze diffraction data and generate 3D molecular models. For non-crystalline samples, advanced NMR techniques (e.g., F NMR) and high-resolution mass spectrometry (HRMS) provide complementary validation of substituent positions and molecular weight .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or dichloromethane can improve purity. Purity is assessed via HPLC (>98% by area normalization) and melting point analysis. Contaminants like unreacted precursors are identified via TLC with UV visualization .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., dehalogenation or ester hydrolysis)?
- Methodological Answer : Kinetic studies using DOE (Design of Experiments) frameworks are critical. For example, controlling temperature (e.g., 0–5°C during bromination) minimizes thermal decomposition. Solvent polarity adjustments (e.g., switching from THF to DMF) can suppress hydrolysis. Catalytic systems like Pd(OAc) with ligands (e.g., XPhos) enhance fluorination efficiency while reducing byproducts. Real-time monitoring via in-situ IR or Raman spectroscopy aids in identifying reaction bottlenecks .
Q. What computational tools are used to predict reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer : DFT (Density Functional Theory) calculations (e.g., Gaussian or ORCA software) model electronic effects of substituents. Fukui indices predict electrophilic/nucleophilic sites, guiding functionalization at the 3-bromo or 5-fluoro positions. Molecular docking studies (AutoDock Vina) assess binding affinities for drug-design applications, leveraging SMILES notations (e.g., Canonical SMILES: COC(=O)C1=NC(=C(C=C1Br)F)OC) to simulate interactions with biological targets .
Q. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Methodological Answer : The electron-withdrawing carboxylate group activates the pyridine ring for coupling but sterically hinders bulkier boronic acids. Screening catalysts (e.g., PdCl(dppf)) and bases (e.g., CsCO) optimizes yields. Hammett plots correlate substituent electronic parameters () with reaction rates. For example, para-substituted aryl boronic acids show higher coupling efficiency than ortho-substituted analogs due to reduced steric clash .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer : Meta-analyses of SAR (Structure-Activity Relationship) studies identify confounding variables (e.g., assay protocols, cell lines). For instance, discrepancies in IC values for kinase inhibitors may arise from differences in ATP concentrations during assays. Orthogonal validation using SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) confirms binding thermodynamics, ruling out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
